molecular formula C10H16O B072887 Limonene oxide CAS No. 1195-92-2

Limonene oxide

Cat. No.: B072887
CAS No.: 1195-92-2
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-UHFFFAOYSA-N
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Description

Limonene oxide is a cyclic monoterpene epoxide derived from limonene, a naturally occurring compound found in the essential oils of citrus fruits. It is a colorless liquid with a pleasant citrus aroma and is used in various applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Limonene oxide, also known as limonene 1,2-epoxide, is a monoterpene that can be prepared from limonene . It has been found to interact with various targets in the body. For instance, it has been shown to interact with epoxide hydrolase, an enzyme involved in the metabolism of xenobiotics . In addition, it has been suggested to interact with the respiratory chain complex .

Mode of Action

This compound’s mode of action is complex and multifaceted. It has been suggested to inhibit the activity of the respiratory chain complex , which could potentially disrupt energy production within cells. Furthermore, it undergoes biocatalytic resolution in the presence of epoxide hydrolase to form enantiomerically pure cis- and trans-limonene oxides .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. For instance, it has been suggested to inhibit the NF-κB/AP-1 pathway , which plays a crucial role in the regulation of immune and inflammatory responses. Additionally, it has been shown to affect the TLR4/NF-κB/AP-1 signaling pathways, which are involved in the regulation of immune responses .

Pharmacokinetics

Studies on limonene, from which this compound is derived, suggest that it is well-tolerated in cancer patients at doses which may have clinical activity . The maximum tolerated dose was found to be 8 g/m² per day, with nausea, vomiting, and diarrhea being dose-limiting .

Result of Action

This compound has been found to have several effects at the molecular and cellular level. It has antinociceptive and antitumoral activities . It has also been suggested to have anti-inflammatory effects by reducing pro-inflammatory cytokines . Moreover, it has been found to cause damage to the cell membrane of both Gram-positive and Gram-negative bacterial cells, leading to leakage of intracellular materials and ultimately cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can undergo oxidation in the presence of ozone . This suggests that the presence of certain environmental factors, such as ozone, could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Limonene oxide plays a crucial role in biochemical reactions. It is synthesized from limonene through the process of oxidation . The enzymes involved in this process include peroxygenase and other enzymes involved in the MVA pathway . The interactions between this compound and these enzymes are essential for the production of this compound.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has demonstrated anticarcinogenic effects in both cell and animal studies . It influences cell function by mitigating oxidative stress and inflammation and regulating apoptotic cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it binds with enzymes such as peroxygenase to facilitate its synthesis . Additionally, it can exert its effects at the molecular level through enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the oxidation of limonene to form this compound takes place under atmospheric pressure and temperatures between 70 and 90 °C . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on the anticarcinogenic effects of limonene, it was found that this compound had a significant impact on reducing tumor burden in animal models .

Metabolic Pathways

It interacts with enzymes such as HMG-CoA reductase and geranyl diphosphate synthase, which are crucial for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Limonene oxide is primarily synthesized through the epoxidation of limonene. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a tungsten-based catalyst. This reaction is typically carried out under solvent-free conditions at a temperature of around 323 K, achieving high selectivity and conversion rates . Another method involves the use of molecular oxygen under non-solvent conditions, with nickel-aluminium hydrotalcites as catalysts, at temperatures between 70 and 90 °C .

Industrial Production Methods: Industrial production of this compound often employs similar epoxidation processes but on a larger scale. The use of environmentally friendly oxidants like hydrogen peroxide is preferred to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Limonene oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Limonene oxide is structurally similar to other monoterpene epoxides such as cyclohexene oxide and pinene oxide. its unique citrus aroma and higher reactivity make it distinct. Similar compounds include:

This compound stands out due to its renewable source and environmentally friendly production methods, making it a valuable compound in sustainable chemistry.

Properties

IUPAC Name

1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862594
Record name 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma
Record name 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)-
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Record name Limonene-1,2-epoxide
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Record name d-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name d-8-p-Menthene-1,2-epoxide
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Density

0.926-0.936 (20°)
Record name d-8-p-Menthene-1,2-epoxide
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CAS No.

1195-92-2
Record name Limonene oxide
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Record name Limonene-1,2-epoxide
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Record name Limonene oxide
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Record name 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)-
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Record name 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
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Record name 1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptane
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Record name 1,2-Epoxy-p-menth-8-ene
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Synthesis routes and methods I

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
Type
reactant
Reaction Step One
Quantity
310.6 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzothiazole, an aromatic sulfonazole, was obtained from Sigma-Aldrich in a 96% formulation, catalog No.1-133-8. Carvone, a 6-carbon ring terpene with ketone on the ring, in particular, (2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one, was obtained from Sigma-Aldrich in a 98% formulation, catalog No. 12393-1. Cis-jasmone, a terpene with the chemical name 3- methyl-2-(2-pentenyl)-2-cylco-penten-1-one, was obtained from Sigma-Aldrich in a 90% formulation, catalog No. 277444. Limonene, a terpene, was obtained in a 97% mixture of cis and trans forms of limonene oxide, chemica name 1-methyl-4-(1-methylethenyl) cylcohexene, from Sigma-Aldrich, catalog No. 21832-4. Cinieole, a terpene with the chemical name 1,3,3-trimethyl-2- oxabicyclo-(2.2.2)octane, was obtained from Sigma-Aldrich in a 99% formulation, catalog No. C8060-1. Trans-cinnamaldehye, an aromatic aldehyde with the chemical name 3-phyl-2-propenal was obtained from Sigma-Aldrich in a 99+% formulation, catalog No. 23996-8.
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
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Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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